molecular formula C7H3Cl2FO B1424262 2,6-Dichloro-4-fluorobenzaldehyde CAS No. 1182709-86-9

2,6-Dichloro-4-fluorobenzaldehyde

Cat. No.: B1424262
CAS No.: 1182709-86-9
M. Wt: 193 g/mol
InChI Key: UOQMGQYMDHYXTB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is known for its pale yellow crystalline appearance and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-fluorobenzaldehyde typically involves the use of 1,3-dichloro-2-fluoro-5-iodobenzene as a starting material. The process includes the following steps :

    Grignard Exchange Reaction: 2,6-Dichloro-4-fluoroiodobenzene reacts with isopropylmagnesium chloride to form a Grignard reagent.

    Formylation Reaction: The Grignard reagent then undergoes a formylation reaction with N,N-dimethylformamide (DMF) to produce the crude product.

    Hydrolysis and Purification: The crude product is hydrolyzed using dilute hydrochloric acid and then purified to obtain the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, with stable reaction conditions and easily available raw materials .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Scientific Research Applications

2,6-Dichloro-4-fluorobenzaldehyde is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the development of biochemical assays and as a building block for bioactive compounds.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes. The molecular targets and pathways involved vary based on the specific bioactive compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzaldehyde: Similar in structure but with fluorine atoms at positions 2 and 6 instead of chlorine.

    2-Chloro-3,6-difluorobenzaldehyde: Contains chlorine at position 2 and fluorine at positions 3 and 6.

Uniqueness

2,6-Dichloro-4-fluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,6-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQMGQYMDHYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702679
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182709-86-9
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182709869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
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Record name 2,6-Dichloro-4-fluorobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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